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molecular formula C12H16O4 B071958 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde CAS No. 172900-75-3

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Cat. No. B071958
M. Wt: 224.25 g/mol
InChI Key: RBSXHAWCVPPVNP-UHFFFAOYSA-N
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Patent
US08362040B2

Procedure details

To a solution of 3-hydroxy-4-methoxy-benzaldehyde (3.04 g, 20 mmol) and 3-methoxy-propanol (1.80 g, 20 mmol) in THF (150 mL) is added triphenylphosphine (5.24 g, 20 mmol) at room temperature under nitrogen atmosphere. To the stirring mixture is added diethyl azodicarboxylate (3.11 mL, 20 mmol) over 10 min at room temperature, and the resulting solution is further stirred over 20 h. THF is removed under reduced pressure and the remaining residue is purified by flash chromatography on silica gel (hexane/EtOAc 2/1) to afford the title compound: TLC, Rf (hexane/EtOAc 2/1)=0.2.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.11 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[CH3:12][O:13][CH2:14][CH2:15][CH2:16]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([CH:5]=[O:6])=[CH:3][C:2]=1[O:1][CH2:16][CH2:15][CH2:14][O:13][CH3:12]

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1OC
Name
Quantity
1.8 g
Type
reactant
Smiles
COCCCO
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl azodicarboxylate
Quantity
3.11 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution is further stirred over 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining residue is purified by flash chromatography on silica gel (hexane/EtOAc 2/1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC1=C(C=C(C=O)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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